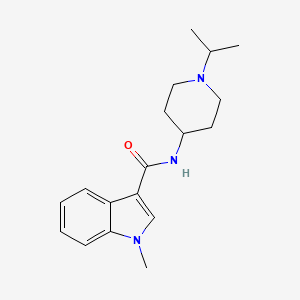
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide, also known as GW-501516 or Cardarine, is a synthetic drug that has been extensively researched for its potential applications in various fields, including medicine, sports, and science. GW-501516 is a selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-delta), which plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation.
Mecanismo De Acción
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide acts as a selective agonist of PPAR-delta, a nuclear receptor that regulates gene expression in response to various stimuli, such as fatty acids and hormones. PPAR-delta plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. Upon activation by 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide, PPAR-delta forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the recruitment of coactivators and the initiation of transcription, resulting in the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In animal models, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been shown to increase fatty acid oxidation, improve glucose tolerance, reduce inflammation, and enhance endurance performance. In humans, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been shown to increase high-density lipoprotein (HDL) cholesterol, improve insulin sensitivity, and reduce triglycerides. However, the long-term safety and efficacy of 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide in humans are still unclear, and further studies are needed to fully understand its potential benefits and risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for PPAR-delta, which allows for specific modulation of PPAR-delta signaling without affecting other PPAR isoforms or nuclear receptors. Another advantage is its well-characterized pharmacokinetics and pharmacodynamics, which allows for accurate dosing and monitoring of 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide in vivo and in vitro. However, one limitation is its potential off-target effects and toxicity, which may confound the interpretation of experimental results. Another limitation is its high cost and limited availability, which may restrict its use in some labs.
Direcciones Futuras
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has several potential future directions for research. One direction is to further investigate its therapeutic potential in metabolic disorders, such as obesity, diabetes, and dyslipidemia, and to develop safer and more effective PPAR-delta agonists for clinical use. Another direction is to explore its potential applications in sports and exercise science, such as improving endurance performance and reducing fatigue. Another direction is to study its role in cancer biology, as PPAR-delta has been implicated in the regulation of tumor growth and metastasis. Overall, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has the potential to advance our understanding of PPAR-delta signaling and its implications for human health and disease.
Métodos De Síntesis
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide was first synthesized in the 1990s by a pharmaceutical company called GlaxoSmithKline. The synthesis method involves the reaction of indole-3-carboxylic acid with 4-chloro-1-methylpiperidine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), followed by N-alkylation with 2-bromo-2-methylpropane. The resulting product is purified by column chromatography to obtain 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been extensively studied for its potential applications in various fields, including medicine, sports, and science. In medicine, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been investigated for its potential therapeutic effects on metabolic disorders, such as obesity, diabetes, and dyslipidemia. In sports, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects, such as increased endurance and fat burning. In science, 1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide has been used as a tool compound to study the role of PPAR-delta in various biological processes, such as lipid metabolism, inflammation, and cancer.
Propiedades
IUPAC Name |
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13(2)21-10-8-14(9-11-21)19-18(22)16-12-20(3)17-7-5-4-6-15(16)17/h4-7,12-14H,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNBWHGDNHWQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-propan-2-ylpiperidin-4-yl)indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

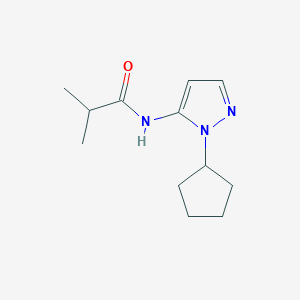

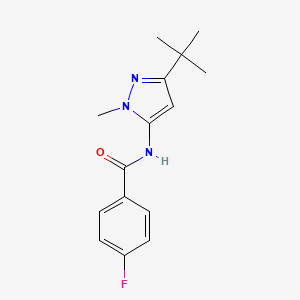
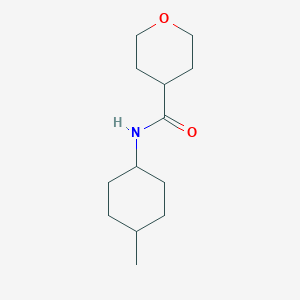
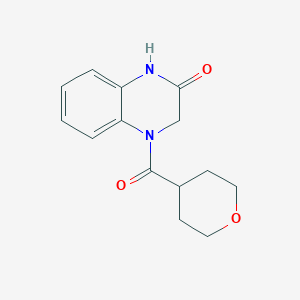
![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)
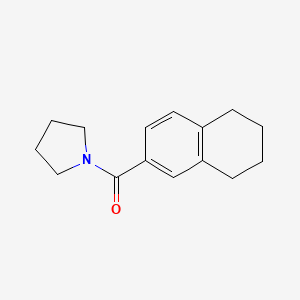
![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)
